molecular formula C17H20N2OS B1272767 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 419544-66-4

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B1272767
CAS No.: 419544-66-4
M. Wt: 300.4 g/mol
InChI Key: CFBPXYBBEPZISZ-UHFFFAOYSA-N
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Description

The structure features a bicyclic tetrahydrobenzothiophene core with:

  • Amino group at position 2, enhancing hydrogen-bonding interactions.
  • Methyl substituent at position 6, influencing steric and electronic properties.
  • N-(3-methylphenyl)carboxamide group, providing aromatic stacking and hydrophobic interactions.

This derivative has been explored for its bioactivity in drug discovery pipelines, particularly in targeting enzymes and receptors .

Properties

IUPAC Name

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-10-4-3-5-12(8-10)19-17(20)15-13-7-6-11(2)9-14(13)21-16(15)18/h3-5,8,11H,6-7,9,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBPXYBBEPZISZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Formation via the Gewald Reaction

The foundational step in synthesizing 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is the construction of its tetrahydrobenzothiophene core. The Gewald reaction —a three-component condensation between a cyclic ketone, an activated nitrile, and elemental sulfur—is the most widely employed method for this purpose.

Reaction Setup and Optimization

Starting Materials :

  • 4-Methylcyclohexanone (1 equiv) serves as the cyclic ketone precursor.
  • 2-Cyanoacetamide (1.1 equiv) acts as the activated nitrile.
  • Elemental sulfur (1.2 equiv) and morpholine (0.8 equiv) are used as catalysts.

Conditions :

  • Solvent : Ethanol (5 mL per 1 mmol ketone).
  • Temperature : Reflux (78–80°C).
  • Duration : 6–8 hours.

Mechanism :
The reaction proceeds via enamine formation between 4-methylcyclohexanone and morpholine, followed by sulfur incorporation and cyclization to yield 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Yield : 51% (reported in).

Table 1: Gewald Reaction Variants and Outcomes
Cyclic Ketone Nitrile Catalyst System Solvent Yield (%) Reference
4-Methylcyclohexanone 2-Cyanoacetamide Morpholine/Sulfur Ethanol 51
4-Phenylcyclohexanone Isopropyl cyanoacetate Triethylamine/Sulfur DMF 65
Cyclohexanone Malononitrile Morpholine/Al₂O₃ Microwave 70

Key Observations :

  • Microwave irradiation (Method B in) reduces reaction time to 20 minutes but requires basic Al₂O₃ as a solid support.
  • Polar aprotic solvents like DMF improve yields for bulkier substituents.

Purification and Characterization

Chromatographic Purification

  • Flash Column Chromatography : Silica gel with gradient elution (heptane:ethyl acetate 10:1 → 1:1) removes unreacted starting materials.
  • HPLC : Used for final polishing (C18 column, acetonitrile/water + 0.1% formic acid).

Spectroscopic Validation

  • ¹H NMR (CDCl₃): Key signals include δ 2.25 (s, 3H, Ar-CH₃), 2.68–2.75 (m, 2H, cyclohexyl-H), and 6.85–7.30 (m, 4H, aromatic-H).
  • LC-MS : [M+H]⁺ = 341.4 (calculated for C₁₈H₂₁N₂OS).

Challenges and Optimization Strategies

Gewald Reaction Limitations

  • Low Yields : Attributed to sulfur’s poor solubility. Solutions include using morpholine as a dual base/solvent or microwave-assisted synthesis.
  • Byproducts : Over-cyclization products mitigated by strict stoichiometric control.

Amidation Side Reactions

  • O-Acylation : Minimized by using HATU instead of carbodiimides.
  • Epimerization : Avoided by maintaining reactions below 25°C.

Alternative Synthetic Routes

Reductive Amination (Patent Approach)

A method described in EP2772490A1 involves:

  • Mannich Reaction : 4-Methylcyclohexanone, formaldehyde, and ammonium chloride form a β-amino ketone intermediate.
  • Sulfur Incorporation : Reaction with sodium hydrosulfide (NaSH) yields the tetrahydrobenzothiophene core.
  • Amidation : As in Section 2.

Yield : 60% overall (patent data).

Solid-Phase Synthesis

A recent innovation (2023) uses resin-bound 3-methylbenzoic acid for iterative coupling, achieving 76% yield in automated systems.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Sulfur Source : Replacing elemental sulfur with Lawesson’s reagent reduces reaction time by 40%.
  • Solvent Recycling : Ethanol recovery via distillation cuts costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, or acyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively.

  • Anticancer Activity : Preliminary studies indicate that derivatives of benzothiophene compounds exhibit anticancer properties. The specific compound may influence pathways related to cell proliferation and apoptosis, making it a candidate for further investigation in oncology .
  • Neuroprotective Effects : Research has suggested that compounds similar to 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide could offer neuroprotective benefits. This is particularly relevant in conditions such as Alzheimer's disease where neuroinflammation plays a critical role .

Agrochemical Potential

Due to its structural features, this compound may also find applications in agrochemicals.

  • Pesticidal Properties : The benzothiophene scaffold is known for its bioactivity against various pests and diseases affecting crops. Compounds like this one can be synthesized to enhance efficacy and reduce environmental impact .

Material Science

The compound's unique molecular structure allows for potential applications in material science.

  • Polymer Chemistry : The incorporation of such compounds into polymer matrices can enhance the mechanical properties and thermal stability of materials. This could lead to the development of advanced materials for industrial applications .

Case Studies

StudyFocusFindings
Study on Anticancer PropertiesEvaluated the cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell growth at specific concentrations
Neuroprotective StudyInvestigated effects on neuroinflammationShowed reduction in inflammatory markers in vitro
Pesticide Efficacy TrialTested against common agricultural pestsResulted in higher mortality rates compared to standard pesticides

Mechanism of Action

The mechanism of action of 2-amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Core Modifications: Substituents on the Benzothiophene Ring

Modifications to the benzothiophene core significantly alter physicochemical and biological properties:

Compound Name Substituents Key Differences Biological Relevance Reference
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-methyl Lacks the N-(3-methylphenyl) group Intermediate in synthesis; lower lipophilicity
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-ethyl Increased steric bulk Enhanced metabolic stability in preclinical models
6-tert-Butyl-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 6-tert-butyl, thiophene-2-carbonylamino Bulky substituent; altered binding to dopamine D1 receptors Identified as a positive allosteric modulator (PAM)

Key Insight : The 6-methyl group in the target compound balances steric effects and solubility, while bulkier groups (e.g., tert-butyl) enhance receptor affinity but may reduce bioavailability.

Amide Substituent Variations

The N-aryl/alkyl group on the carboxamide moiety dictates target selectivity and toxicity:

Compound Name Amide Substituent Key Differences Toxicity/Activity Reference
N-(4-Methylphenyl) analog 4-methylphenyl Para-methyl vs. meta-methyl Reduced acute oral toxicity (Category 4 vs. Category 3)
N-(Pyridin-3-ylmethyl) analog Pyridin-3-ylmethyl Heteroaromatic substituent Improved CNS penetration in preclinical studies
N-(2-Chlorophenyl) analog 2-chlorophenyl Electron-withdrawing group Enhanced enzyme inhibition (e.g., acetylcholinesterase)

Key Insight : The 3-methylphenyl group in the target compound offers a balance between lipophilicity and metabolic stability. Substitution with heteroaromatic groups (e.g., pyridine) improves solubility but may introduce toxicity risks .

Functional Group Replacements

Replacing the carboxamide with esters or other bioisosteres modulates activity:

Compound Name Functional Group Key Differences Applications Reference
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Ethyl ester Ester vs. amide Prodrug potential; improved membrane permeability
Methyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Chloroacetyl-amino ester Electrophilic chloroacetyl group Candidate for covalent inhibitors

Key Insight : Carboxamides generally exhibit higher target affinity due to hydrogen bonding, while esters serve as prodrugs or precursors in synthetic routes .

Biological Activity

2-Amino-6-methyl-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the molecular formula C17H20N2OSC_{17}H_{20}N_{2}OS and a molecular weight of approximately 300.42 g/mol. Its structure features a benzothiophene core, which is known for various biological activities.

Biological Activities

Research indicates that derivatives of benzothiophene, including this compound, exhibit several pharmacological effects:

  • Cytostatic Activity : Studies have shown that azomethine derivatives of this compound possess cytostatic properties. These derivatives were synthesized and evaluated for their ability to inhibit cell growth in various cancer cell lines .
  • Antitubercular and Anti-inflammatory Effects : The compound has been predicted to exhibit antitubercular and anti-inflammatory activities based on computational models and experimental data .
  • Analgesic Properties : Related compounds have demonstrated analgesic effects in animal models. For instance, derivatives of tetrahydrobenzothiophene have been shown to exceed the analgesic effects of standard drugs like metamizole in preclinical studies .
  • Antimicrobial Activity : Some derivatives have been evaluated for antibacterial properties against various strains of bacteria, showing promising results that warrant further exploration .

Synthesis Methods

The synthesis of this compound involves:

  • Multicomponent Reactions : The synthesis typically employs multicomponent reactions involving starting materials like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid and substituted aromatic aldehydes.
  • High Performance Liquid Chromatography (HPLC) : HPLC techniques are used for the purification and analysis of the synthesized compounds to ensure high purity levels (often >95%) before biological testing .

Case Studies

Several studies have focused on the biological activity of related compounds:

StudyCompoundActivityFindings
Azomethine derivativesCytostaticExhibited significant inhibition of cancer cell lines
Tetrahydrobenzothiophene derivativesAnalgesicShowed superior analgesic effects compared to metamizole
Various benzothiophene derivativesAntimicrobialDemonstrated effective antibacterial action against multiple strains

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzothiophene core significantly influence biological activity. Substituents on the aromatic ring can enhance or diminish the effectiveness against specific targets such as cancer cells or bacteria. Computational tools like PASS Online have been utilized to predict potential biological activities based on structural modifications .

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The synthesis typically involves cyclocondensation of substituted cyclohexanones with malononitrile or sulfur-containing precursors under basic conditions (e.g., diethylamine in ethanol). Acylation reactions using anhydrides (e.g., succinic or maleic anhydride) in dry dichloromethane under nitrogen are employed to introduce carboxamide or ester functionalities. Purification is achieved via reverse-phase HPLC (e.g., methanol-water gradients) or recrystallization from methanol .

Q. How are intermediates and final products characterized during synthesis?

Key characterization methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions. For example, methyl groups in the tetrahydrobenzothiophene ring show singlets at δ ~2.4 ppm in ¹H NMR .
  • IR spectroscopy to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxamides) .
  • LC-MS/HRMS for molecular weight validation and purity assessment .

Q. What solvent systems and reaction conditions optimize yield for acylation steps?

Dry CH₂Cl₂ under nitrogen with reflux (40–50°C) is standard for acylation. Anhydride-to-substrate molar ratios of 1.2:1 ensure complete conversion, while excess reagent avoids side reactions. Post-reaction workup involves solvent evaporation and purification via HPLC .

Advanced Research Questions

Q. How can crystallographic disorder in the tetrahydrobenzothiophene ring be modeled?

Disordered atoms (e.g., in cyclohexene rings) are refined using the SHELXL97 program with the EADP command . Occupancies for disordered sites (e.g., C6/C6′ and C7/C7′) are refined individually, and hydrogen atoms are placed in riding models. For example, in a related compound, two conformers with occupancies of 0.81 and 0.19 were resolved .

Q. What strategies establish structure-activity relationships (SAR) for antibacterial activity?

  • Substituent variation : Systematic modification of the 3-carboxamide group (e.g., tert-butyl, chlorophenyl) and analysis of minimum inhibitory concentrations (MICs) against bacterial strains .
  • Computational modeling : Use of PASS (Prediction of Activity Spectra for Substances) to predict biological targets and guide synthetic prioritization .

Q. How does graph-set analysis explain hydrogen-bonding networks in crystal structures?

Graph-set notation (e.g., R₂²(12) motifs) describes intermolecular interactions. For example, N–H⋯N hydrogen bonds in the title compound form centrosymmetric dimers and 20-membered macrocyclic rings, stabilizing the crystal lattice. This approach, developed by Etter and extended by Bernstein, links hydrogen-bond patterns to supramolecular assembly .

Q. What experimental and computational methods resolve contradictions in bioactivity data?

  • Dose-response assays : Replicate testing under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Hybrid modeling : Integration of wet-lab agonistic profiles (e.g., receptor activation data) with machine learning (ML) to identify chemical features driving activity .

Methodological Tables

Q. Table 1. Key Crystallographic Data for Related Compounds

ParameterValue (Example)Reference
Space groupP 1
R-factor0.056
Disorder refinementPart 1: 0.81, Part 2: 0.19

Q. Table 2. Bioactivity Data for Derivatives

DerivativeMIC (μg/mL)Target PathogenReference
Compound 2312.5S. aureus
Compound 2625.0E. coli

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